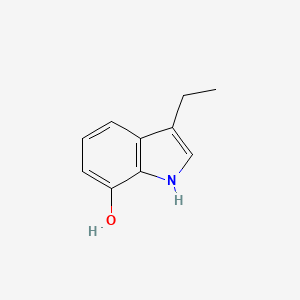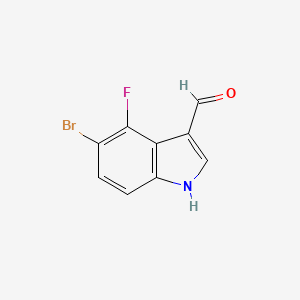![molecular formula C11H13N3OS B13698515 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)
2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound in the presence of sulfur. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the benzyloxyethyl group, which may affect its biological activity and chemical reactivity.
5-Substituted-1,3,4-thiadiazoles: Variations in the substituents can lead to differences in properties and applications.
Uniqueness
2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole is unique due to the presence of the benzyloxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a drug candidate or functional material.
Propriétés
Formule moléculaire |
C11H13N3OS |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
5-(2-phenylmethoxyethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c12-11-14-13-10(16-11)6-7-15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14) |
Clé InChI |
CSOPFWVIKHUAGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)


![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)


![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
